N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide is a synthetic organic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. [] This class of compounds is known for its diverse biological activity, including potential applications in the treatment of cognitive disorders. [] This compound's specific role in scientific research stems from its potential as a phosphodiesterase 2A (PDE2A) inhibitor. []
The synthesis of N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide and related analogs is extensively described in the paper "Discovery of a Novel Series of Pyrazolo[1,5-a]pyrimidine-Based Phosphodiesterase 2A Inhibitors..." [] While a step-by-step breakdown of the synthesis for this specific compound is not provided, the paper details the general synthetic route for similar compounds. It involves a multistep process, starting with commercially available materials and utilizing various chemical reactions such as amide bond formation, cyclization reactions, and functional group transformations.
N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide acts as a selective inhibitor of phosphodiesterase 2A (PDE2A). [] PDE2A is an enzyme that breaks down cyclic nucleotides like cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), which are essential for regulating various cellular processes. By inhibiting PDE2A, this compound increases the levels of cGMP in the brain, specifically in regions associated with learning and memory. [] This increase in cGMP levels is believed to contribute to its potential therapeutic effects in cognitive enhancement. []
The primary scientific application of N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]pyrazolo[1,5-a]pyridine-7-carboxamide is as a research tool to investigate the therapeutic potential of PDE2A inhibition in cognitive disorders. [] Studies have demonstrated its ability to increase cGMP levels in the rat brain and attenuate MK-801-induced episodic memory deficits in a passive avoidance task in rats. [] These findings highlight its potential for further development as a treatment for cognitive impairment associated with neuropsychiatric and neurodegenerative disorders.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.: 2508-19-2
CAS No.: 2488-84-8
CAS No.: 876657-17-9